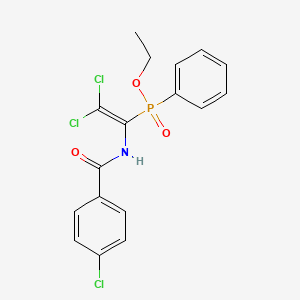

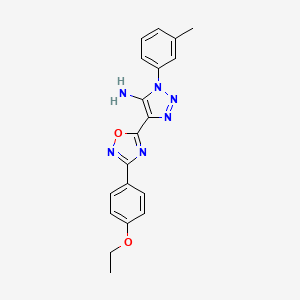

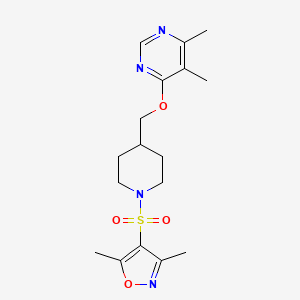

![molecular formula C16H10N2OS B2877457 N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide CAS No. 477502-81-1](/img/structure/B2877457.png)

N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide is a chemical compound that belongs to the class of organic compounds known as benzothiophenes . Benzothiophenes are compounds containing a benzene fused to a thiophene ring. Thiophenes are five-membered aromatic heterocycles made up of four carbon atoms and one sulfur atom .

Synthesis Analysis

The synthesis of benzothiophene derivatives involves an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis

The molecular structure of benzothiophene derivatives can be determined using various spectroscopic techniques . The structure is often stabilized by weak intramolecular interactions .Chemical Reactions Analysis

Benzothiophenes undergo a variety of chemical reactions. For instance, they can react with aryne intermediates to form a wide range of organosulfur compounds . This reaction starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .Scientific Research Applications

Serotonin Receptor Affinity

The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity to serotonin receptors has been studied. Certain analogues have displayed micromolar affinity toward 5-HT1A sites, which is relevant for the development of treatments for depression and anxiety disorders .

Therapeutic Properties

Thiophene derivatives, including N-(1-benzothiophen-5-yl)-4-cyanobenzamide, have been reported to possess a wide range of therapeutic properties. They exhibit biological and physiological functions such as anti-inflammatory, antipsychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities. This makes them remarkably effective compounds for drug discovery and development .

Mechanism of Action

Target of Action

The primary target of N-(1-Benzothiophen-5-yl)-4-Cyanobenzamide is the Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein that plays a crucial role in the expression of chronic pain by regulating voltage-gated calcium and sodium channels .

Mode of Action

N-(1-Benzothiophen-5-yl)-4-Cyanobenzamide interacts with CRMP2, potentially decreasing its phosphorylation level in cortical tissues . This interaction can influence the function of voltage-gated calcium and sodium channels, which are essential for nociceptive signal transmission .

Biochemical Pathways

The compound’s interaction with CRMP2 affects the biochemical pathways related to pain signaling. Specifically, it influences the function of CaV2.2 and NaV1.7, two voltage-gated ion channels essential for nociceptive signal transmission . The modulation of these channels can alter the transmission of pain signals, potentially providing relief from chronic pain .

Pharmacokinetics

The compound’s affinity towards its target, as well as its potential to cross the blood-brain barrier, suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The interaction of N-(1-Benzothiophen-5-yl)-4-Cyanobenzamide with CRMP2 can lead to changes in the function of voltage-gated calcium and sodium channels. This can result in altered pain signaling, potentially providing relief from chronic pain .

Future Directions

Benzothiophene derivatives have been extensively used to treat various types of diseases with high therapeutic potency, which has led to their extensive developments . Future research could focus on the design of more active and less toxic benzothiophene-based medicinal drugs, as well as more effective diagnostic agents and pathologic probes .

properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c17-10-11-1-3-12(4-2-11)16(19)18-14-5-6-15-13(9-14)7-8-20-15/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZOFRDYIDEFKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzothiophen-5-yl)-4-cyanobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

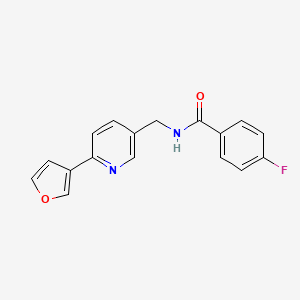

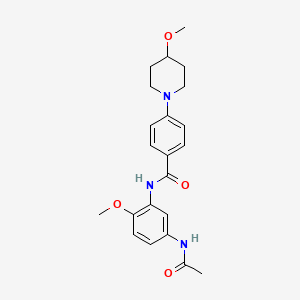

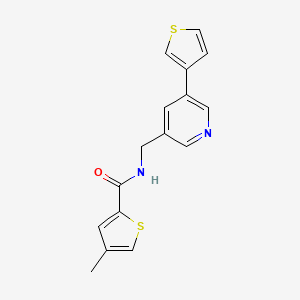

![4-({2-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2877385.png)

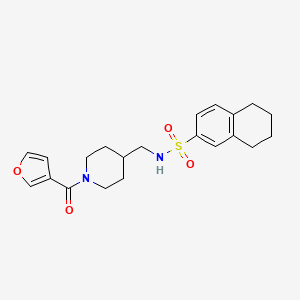

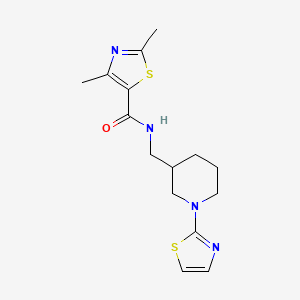

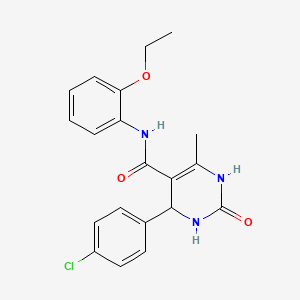

![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2877389.png)

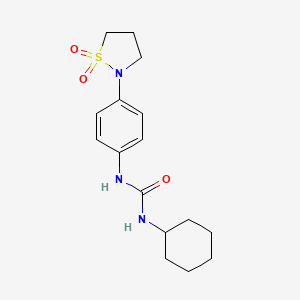

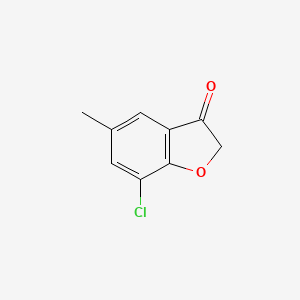

![3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2877395.png)